1-methoxy-2-butyne physical and chemical properties
1-methoxy-2-butyne physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-butyne, also known as methyl propargyl ether, is an organic compound featuring both an ether and an internal alkyne functional group. Its unique structure makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The interplay of the electron-donating methoxy group and the electron-rich carbon-carbon triple bond governs its reactivity and potential applications. This guide provides a comprehensive overview of the known physical and chemical properties of 1-methoxy-2-butyne, alongside a proposed synthetic protocol and an analysis of its expected reactivity.
Core Physical and Chemical Properties
There is a notable scarcity of experimentally determined physical property data for 1-methoxy-2-butyne in publicly accessible literature. However, computational models and data from analogous compounds allow for the estimation of its key properties.
Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [Calculated] |
| Molecular Weight | 84.12 g/mol | [Calculated] |
| CAS Number | 2768-41-4 | [LookChem] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | [Inferred] |
| Appearance | Not available | - |
Synthesis Protocol
A plausible and widely used method for the synthesis of 1-methoxy-2-butyne is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-butyn-1-ol would be deprotonated to form the corresponding alkoxide, which is then reacted with a methylating agent.
Proposed Experimental Protocol: Williamson Ether Synthesis of 1-Methoxy-2-butyne
Materials:
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2-Butyn-1-ol
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Sodium hydride (NaH) or other strong base
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.
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Alkoxide Formation: A solution of 2-butyn-1-ol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
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Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
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Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 1-methoxy-2-butyne.
Diagram 1: Proposed Synthesis of 1-Methoxy-2-butyne via Williamson Ether Synthesis
Caption: Proposed synthesis of 1-methoxy-2-butyne.
Chemical Reactivity and Potential Applications
The chemical behavior of 1-methoxy-2-butyne is dictated by its two functional groups. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The internal alkyne, however, is a site of rich reactivity.
Key Reactions:
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Electrophilic Addition: The carbon-carbon triple bond can undergo addition reactions with various electrophiles, such as halogens and hydrohalic acids. The regioselectivity of these reactions would be influenced by the electronic effects of the methoxy group.
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Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation using specific catalysts can control the stereochemistry of the resulting alkene (e.g., Lindlar's catalyst for the cis-alkene).
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Hydroboration-Oxidation: This two-step reaction sequence would be expected to yield a ketone after tautomerization of the initial enol intermediate. The regioselectivity would place the carbonyl group at one of the carbons of the original triple bond.
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Metalation: While internal alkynes are less acidic than terminal alkynes, strong bases can potentially deprotonate the carbons adjacent to the triple bond (propargylic position), creating a nucleophilic center for further functionalization.
The bifunctional nature of 1-methoxy-2-butyne makes it a candidate for the synthesis of complex molecules. In drug development, the introduction of a rigid alkyne moiety can be used to constrain the conformation of a molecule, which can be crucial for binding to a biological target. The ether group can participate in hydrogen bonding and influence the solubility and pharmacokinetic properties of a drug candidate.
Spectroscopic Properties
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¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (CH₃O-), a singlet or triplet for the methyl group at the other end of the alkyne, and a signal for the methylene protons adjacent to the ether oxygen.
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¹³C NMR: The spectrum would show distinct signals for the four different carbon environments: the methoxy carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the terminal methyl carbon.
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IR Spectroscopy: The spectrum would be characterized by the absence of a strong C≡C-H stretch (as it is an internal alkyne), but a weak C≡C stretch may be observable. A prominent C-O stretching band characteristic of ethers would also be present.
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 84.12. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the butyne chain.
Conclusion
1-methoxy-2-butyne is a molecule with significant potential in synthetic chemistry, particularly for applications in medicinal chemistry and materials science. While there is a current lack of extensive experimental data, its properties and reactivity can be reasonably predicted based on fundamental chemical principles. The synthetic route via the Williamson ether synthesis is a reliable method for its preparation. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its synthetic utility.
